molecular formula C16H14N4O2S2 B3567033 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B3567033
M. Wt: 358.4 g/mol
InChI Key: YEGFHHPLPIRODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .

Biochemical Pathways

The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .

Result of Action

The inhibition of the urease enzyme by the compound can potentially be used for the treatment of infections caused by Helicobacter pylori . This bacterium colonizes the human stomach and causes gastrointestinal infection . The urease enzyme is essential for the colonization of H. pylori in gastric mucosa .

Action Environment

The compound’s high activity against the urease enzyme suggests that it may be effective in various environments .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide are largely defined by its interactions with various biomolecules. For instance, it has been found to exhibit inhibitory activity against the enzyme urease . The compound interacts with the active site of the urease enzyme, leading to its inhibition .

Cellular Effects

The cellular effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide are primarily related to its impact on enzyme activity. By inhibiting urease, this compound can influence various cellular processes. Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . Its inhibition can lead to a decrease in pH, which can affect the survival of certain bacteria .

Molecular Mechanism

The molecular mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide involves binding interactions with biomolecules and changes in gene expression. Specifically, the compound binds to the active site of the urease enzyme, inhibiting its activity . This interaction can lead to changes in gene expression related to urease activity and pH regulation .

Temporal Effects in Laboratory Settings

Given its inhibitory activity against urease, it is likely that its effects on cellular function may change over time, depending on the stability and degradation of the compound .

Metabolic Pathways

Given its interaction with urease, it may be involved in the urea cycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide involves several steps. One common method starts with the reaction of amines with 2-chloroacetyl chloride to form an intermediate . This intermediate is then reacted with hydrazinecarbothioamide and carbon disulfide to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol and the application of heat to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile involved.

Scientific Research Applications

2-[(5-amino-1,3

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c17-15-19-20-16(24-15)23-10-14(21)18-11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGFHHPLPIRODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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